molecular formula C7H12ClNO2 B1382704 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 1803607-01-3

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

Cat. No. B1382704
CAS RN: 1803607-01-3
M. Wt: 177.63 g/mol
InChI Key: BMMUJLSVMRSEKW-UHFFFAOYSA-N
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Description

“3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is a chemical compound with the linear formula C7H12ClNO2 . It is a white to yellow solid with a molecular weight of 177.63 .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been used to incorporate the core structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .


Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is characterized by a bicyclic scaffold . This structure is similar to that of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .


Physical And Chemical Properties Analysis

“3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is a white to yellow solid . It has a molecular weight of 177.63 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of γ-Aminobutyric Acid Analogues : A study by Petz and Wanner (2013) describes the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid, highlighting their potential in chemical synthesis and medicinal chemistry applications (Petz & Wanner, 2013).
  • Amino Acid Synthesis : Napolitano et al. (2010) conducted a full study on synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, emphasizing its significance as a unique amino acid and a building block in medicinal chemistry (Napolitano et al., 2010).

Pharmaceutical and Medicinal Chemistry

  • Advanced Building Blocks for Drug Discovery : Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, presenting them as attractive building blocks for drug discovery due to their ease of synthesis and versatility (Denisenko et al., 2017).
  • Constrained Proline Analogue : Research by Avenoza et al. (1995) on the synthesis of exo-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid highlights its potential as a constrained proline analogue, demonstrating its relevance in peptide chemistry and drug design (Avenoza et al., 1995).

Structural and Conformational Studies

  • Structural Characterization : Britvin and Rumyantsev (2017) conducted a structural characterization of 7-azabicyclo[2.2.1]heptane, a core component in epibatidine, showcasing the importance of such compounds in understanding molecular structures and interactions (Britvin & Rumyantsev, 2017).

Enzymatic and Biochemical Studies

  • Chemoenzymatic Synthesis and Dopaminergic Ligands : A study by Reinart-Okugbeni et al. (2012) on the chemoenzymatic synthesis of 3-azabicyclo[3.2.0]heptane derivatives emphasizes their role as dopaminergic ligands, suggesting potential applications in neuroscience and pharmacology (Reinart-Okugbeni et al., 2012).

Safety and Hazards

The safety information for “3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMUJLSVMRSEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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